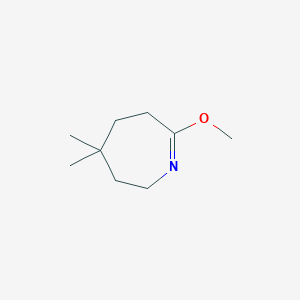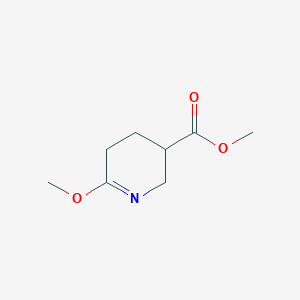![molecular formula C7H8N2O2S B2538429 [(6-Methylpyrimidin-4-yl)thio]acetic acid CAS No. 88784-34-3](/img/structure/B2538429.png)
[(6-Methylpyrimidin-4-yl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6-Methylpyrimidin-4-yl)thio]acetic acid is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The pyrimidine ring is a versatile scaffold that can be modified to produce a wide range of derivatives with different properties and activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, (6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester, involves the interaction of the methyl ester of a dioxo-tetrahydropyrimidinyl acetic acid with Lawesson's reagent to produce a 4-thioxo derivative. This compound can then undergo alkylation with methyl bromoacetate and interact with various N-nucleophiles, such as amines and hydrazines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various analytical techniques, including IR, 1H, and 13C NMR, and elemental analysis. For example, the crystal structure of a similar compound, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, was determined by X-ray diffraction analysis. This compound was synthesized through the reaction of 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions. For example, the reaction of 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one with 2-chloroacetic acid in an alkaline solution produces a carboxylate derivative. This compound can further react with copper sulfate to produce a new copper salt. Substitution reactions can also occur, such as the reaction with 2-chloroethanol to create a hydroxyethylthio derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. These properties can be characterized by techniques such as spectrophotometry and fluorimetry. For instance, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid, a related compound, reacts with aliphatic thiol compounds under mild conditions to form stable fluorescent thiol adducts. These adducts can be determined in the presence of excess reagent using spectrophotometric and fluorimetric methods .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of new heterocyclic compounds containing [(6-Methylpyrimidin-4-yl)thio]acetic acid. The synthesis process involved creating new Schiff bases and 1,3-oxazepine derivatives, showing significant antibacterial activity against various bacterial strains, such as Escherichia coli and Staphylococcus aureus (Mohammad, Ahmed, & Mahmoud, 2017).
Antimicrobial and Antifungal Agents
Studies have also focused on synthesizing compounds with antimicrobial properties. For example, a series of 2,6-bis(substituted thiazolopyrimidinyl) pyridine derivatives showed good antimicrobial activities comparable to standard drugs like streptomycin and fusidic acid. These activities highlight the potential of this compound derivatives in developing new antimicrobial agents (Sabry, Flefel, Al-Omar, & Amr, 2013).
Synthesis of Intermediates for Drug Development
Compounds derived from this compound have been identified as intermediates in synthesizing more complex molecules. For instance, 4,6-dichloro-2-methylpyrimidine, synthesized from this compound, serves as a crucial intermediate for the anticancer drug dasatinib, emphasizing its importance in the pharmaceutical industry (Lei-ming, 2012).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of derivatives of this compound have been characterized, offering insights into their chemical properties and potential applications in various fields, including pharmaceuticals and material sciences (Ji, 2006).
Pharmacological Applications
Derivatives of this compound have been examined for their pharmacological properties. For example, certain pyrimidine-benzimidazol combinations showed promising inhibitory activities against various bacteria and enhanced activities against human cancer cell lines in vitro, highlighting their potential in developing new therapeutic agents (Chen et al., 2014).
Propriétés
IUPAC Name |
2-(6-methylpyrimidin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-5-2-6(9-4-8-5)12-3-7(10)11/h2,4H,3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSNFUIDTYQLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)

![3-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2538355.png)


![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)
![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2538362.png)


![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)

